

"Tetraethylene glycol diacrylate" CAS number and molecular weight

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Compound of Interest		
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Tetraethylene Glycol Diacrylate: A Comprehensive Technical Guide

CAS Number: 17831-71-9 Molecular Weight: 302.32 g/mol [1][2]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Tetraethylene Glycol Diacrylate** (TTEGDA). It covers its fundamental properties, synthesis, and key applications, with a focus on experimental protocols and workflows.

Core Properties and Specifications

Tetraethylene glycol diacrylate is a hydrophilic, long-chain crosslinking monomer.[1] Its bifunctional nature, with acrylate groups at both ends of a flexible tetraethylene glycol spacer, makes it a versatile component in polymer synthesis.

Chemical and Physical Data

A summary of the key quantitative data for **Tetraethylene Glycol Diacrylate** is presented in the table below for easy reference and comparison.



Property	Value	References
CAS Number	17831-71-9	[1][2][3]
Molecular Formula	C14H22O7	[1][2][3]
Molecular Weight	302.32 g/mol	[1][2]
Density	1.11 g/mL at 25 °C	[4]
Refractive Index	n20/D 1.465 (lit.)	[4]
Flash Point	113 °C (235.4 °F) - closed cup	
Boiling Point	>200 °C	
Appearance	Colorless to light yellow liquid	[5]
Synonyms	TTEGDA, TetEGDA, SR 268	[2][6]

Safety and Handling

Tetraethylene glycol diacrylate is classified as harmful if swallowed and may cause an allergic skin reaction.[5] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[5] Do not eat, drink, or smoke when using this product, and wash skin thoroughly after handling.[5]

Synthesis and Polymerization

The primary method for synthesizing **Tetraethylene glycol diacrylate** is through the esterification of tetraethylene glycol with acrylic acid or its derivatives. For many applications, TTEGDA is used as a monomer in polymerization reactions, particularly photopolymerization, to form crosslinked hydrogels.

Experimental Protocol: Synthesis of TTEGDA Hydrogels via Photopolymerization

This protocol outlines the synthesis of TTEGDA hydrogels using a photoinitiator and UV light.[7]

Materials:



- Tetraethylene glycol diacrylate (TTEGDA)
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
- Phosphate-buffered saline (PBS, pH 7.4)
- UV lamp (365 nm)
- Molds (e.g., polydimethylsiloxane (PDMS))

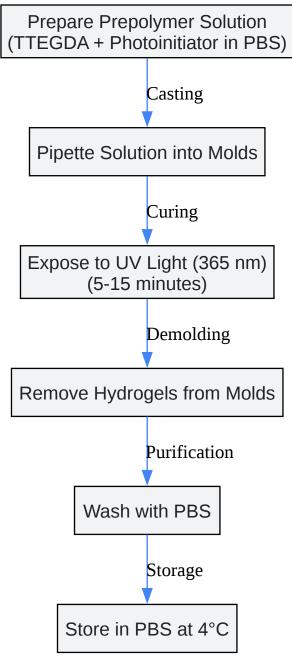
Procedure:

- Prepare Prepolymer Solution: In a light-protected vial, dissolve the desired concentration of TTEGDA (e.g., 10-50% w/v) in PBS. Add the photoinitiator to the TTEGDA solution at a concentration of 0.05-0.5% (w/v). Vortex the solution until the photoinitiator is completely dissolved.[7]
- Casting and Curing: Pipette the prepolymer solution into the molds. Place the molds under a
 UV lamp and expose the solution to UV light for a specified time (e.g., 5-15 minutes) to
 initiate polymerization and crosslinking.[7]
- Washing and Storage: Carefully remove the crosslinked hydrogels from the molds. Wash the
 hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator. Store
 the hydrogels in PBS at 4°C.

Below is a diagram illustrating the workflow for TTEGDA hydrogel synthesis.



Workflow for TTEGDA Hydrogel Synthesis



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Caption: Workflow for the synthesis of TTEGDA hydrogels via photopolymerization.

Applications in Research and Drug Development

TTEGDA is a key component in the development of biomaterials for tissue engineering and drug delivery due to its biocompatibility and tunable properties.



TTEGDA in Solid-Phase Peptide Synthesis

TTEGDA can be used as a crosslinker in the preparation of polystyrene-based resins for solid-phase peptide synthesis (SPPS). The hydrophilic and flexible nature of the TTEGDA crosslinker enhances the swelling of the resin in a variety of solvents, facilitating the coupling and deprotection steps in peptide synthesis.[8][9]

Experimental Protocol: Preparation of TTEGDA-Crosslinked Polystyrene Resin

This protocol describes the suspension polymerization method to create TTEGDA-crosslinked polystyrene beads.[8]

Materials:

- Styrene
- Tetraethylene glycol diacrylate (TTEGDA)
- Benzoyl peroxide (initiator)
- Benzene (solvent)
- Polyvinyl alcohol (stabilizer)
- Distilled water

Procedure:

- Prepare Aqueous Phase: In a four-necked reaction vessel, dissolve polyvinyl alcohol in distilled water.[8]
- Prepare Organic Phase: In a separate container, dissolve styrene, TTEGDA, and benzoyl peroxide in benzene.[8]
- Polymerization: Add the organic phase to the aqueous phase while stirring vigorously at a controlled temperature (e.g., 80°C) under a nitrogen atmosphere. Continue the reaction for approximately 20 hours.[8]







- Washing and Purification: After polymerization, wash the resulting beads with distilled water, acetone, chloroform, and methanol to remove the stabilizer and unreacted monomers.
 Further purify the beads by refluxing with trifluoroacetic acid.[8]
- Drying: Filter the polymer beads, wash with appropriate solvents, and dry under vacuum.[8]

The following diagram illustrates the logical relationship in the preparation of TTEGDA-crosslinked polystyrene resin for peptide synthesis.



Preparation of TTEGDA-Crosslinked Resin for SPPS



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Caption: Logical workflow for preparing and using TTEGDA-crosslinked resin in SPPS.



TTEGDA in Drug Delivery Systems

The ability of TTEGDA to form hydrogels makes it an excellent candidate for creating drug delivery vehicles. Drugs can be loaded into the hydrogel matrix and released in a controlled manner.

Experimental Protocol: Drug Loading and Release from TTEGDA Hydrogels

This protocol details a passive loading method and a subsequent in vitro release study.[7]

Materials:

- Synthesized TTEGDA hydrogels
- Drug of interest
- Appropriate solvent for the drug (e.g., PBS)
- Shaking incubator
- Spectrophotometer (or other analytical instrument to quantify the drug)

Procedure for Drug Loading:

- Lyophilize (freeze-dry) pre-weighed, synthesized hydrogels.
- Prepare a concentrated solution of the drug in a suitable solvent.
- Immerse the lyophilized hydrogels in the drug solution and allow them to swell for 24-48 hours at room temperature to reach equilibrium.[7]
- Remove the drug-loaded hydrogels and gently blot the surface to remove excess solution.

Procedure for In Vitro Drug Release:

- Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., 10 mL of PBS) in a sealed container.[7]
- Maintain the container in a shaking incubator at 37°C.[7]



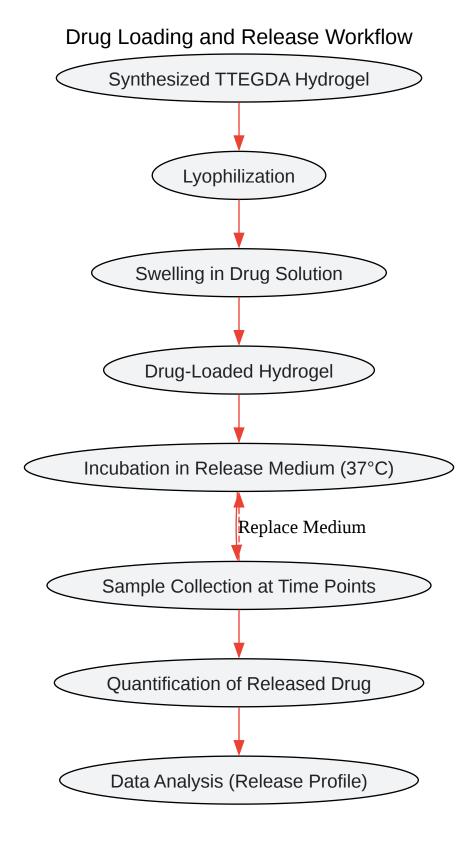




- At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[7]
- Quantify the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

The diagram below outlines the experimental workflow for a drug loading and release study using TTEGDA hydrogels.





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Caption: Experimental workflow for drug loading and in vitro release studies.



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